BenchChemオンラインストアへようこそ!

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid

Physicochemical property differentiation Halogenation effects Reactivity profiling

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid belongs to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine class—a partially saturated bicyclic heterocycle bearing an essential carboxylic acid side chain and a bromine substituent at the 3-position. It is catalogued as a versatile small-molecule scaffold with molecular formula C₉H₁₁BrN₂O₂ and molecular weight 259.10 g/mol.

Molecular Formula C9H11BrN2O2
Molecular Weight 259.103
CAS No. 1781693-09-1
Cat. No. B2792190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid
CAS1781693-09-1
Molecular FormulaC9H11BrN2O2
Molecular Weight259.103
Structural Identifiers
SMILESC1CN2C(=CN=C2Br)CC1CC(=O)O
InChIInChI=1S/C9H11BrN2O2/c10-9-11-5-7-3-6(4-8(13)14)1-2-12(7)9/h5-6H,1-4H2,(H,13,14)
InChIKeyJTHWHWCHRFODNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid (CAS 1781693-09-1): A Halogenated Tetrahydroimidazopyridine Scaffold for MedChem and Fragment-Based Discovery


2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid belongs to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine class—a partially saturated bicyclic heterocycle bearing an essential carboxylic acid side chain and a bromine substituent at the 3-position. It is catalogued as a versatile small-molecule scaffold with molecular formula C₉H₁₁BrN₂O₂ and molecular weight 259.10 g/mol . The imidazo[1,5-a]pyridine core is established as a key pharmacophore in thromboxane A₂ synthetase inhibition [1] and aldosterone synthase (CYP11B2) antagonism [2], while its tetrahydro derivative has demonstrated improved in vivo metabolic stability over acyclic analogs [3].

Why Direct Replacement of 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid with Unsubstituted or Regioisomeric Analogs Risks Project Failure


Close structural relatives of the target compound differ in ring fusion orientation, halogenation status, or side-chain placement—each factor independently altering key physicochemical and biological properties. The imidazo[1,5-a]pyridine scaffold is the cornerstone of multiple CYP enzyme inhibitor pharmacophores [1], and the tetrahydro derivative reduces aromatic character, enhancing metabolic stability [2]. When a bromine is introduced at the 3-position, steric and electronic perturbation can shift LogP, binding affinity profiles, and reactivity patterns [3], while the acetic acid chain at the 7-position defines the pharmacophoric reach and hydrogen-bonding network distinct from 1- or 6-position regioisomers. Simply substituting a non-brominated, fully aromatic, or differently fused analog disregards these interdependent molecular parameters and may lead to false-negative biological results or irreproducible synthetic routes.

Quantitative Differentiation Evidence for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid Against Key Comparators


Bromine Substitution Increases LogP and Alters Chemical Reactivity Relative to the Non-Halogenated Analog

The presence of bromine at the 3-position elevates the predicted LogP of the tetrahydroimidazo[1,5-a]pyridine core, enhancing lipophilicity and potentially influencing membrane permeability and CYP enzyme interactions. For the closely related 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine fragment (CAS 1256157-76-2), the predicted LogP is 1.98 [1], compared to 1.22 for the unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine scaffold . The carboxylate-bearing target compound is expected to exhibit a proportionately elevated LogP relative to its non-brominated counterpart (2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid HCl, CAS 2230802-93-2). Furthermore, the bromine substituent is susceptible to hydrogenolysis under Pd/C-catalyzed transfer hydrogenation conditions, leading to non-functionalized rIMP products—a reaction that does not occur with fluoro analogs [2].

Physicochemical property differentiation Halogenation effects Reactivity profiling

Imidazo[1,5-a]pyridine versus Imidazo[1,2-a]pyridine Ring Fusion: Different Biological Target Space

The imidazo[1,5-a]pyridine core is a privileged scaffold for selective thromboxane A₂ synthetase and aldosterone synthase (CYP11B2) inhibition [1][2], whereas the imidazo[1,2-a]pyridine isomer is predominantly associated with kinase inhibition and antimicrobial targets [3]. The tetrahydroimidazo[1,5-a]pyridine patent family (WO2005118581, US8680079) explicitly requires the [1,5-a] fusion geometry for CYP11B2 inhibitory activity; the [1,2-a] regioisomer—such as 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7)—is absent from these disclosures. For the thromboxane A₂ synthetase system, imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) achieved an IC₅₀ of 3 nM against cell-free enzyme with >5 orders of magnitude selectivity over other arachidonic acid pathway enzymes [4].

Regioisomeric selectivity CYP enzyme inhibition Aldosterone synthase

Acetic Acid at 7-Position Confers Distinct Pharmacophoric Geometry Versus 1-Position Regioisomer

The target compound carries the acetic acid moiety at the 7-position of the tetrahydroimidazo[1,5-a]pyridine ring, whereas a commercially available positional isomer, 2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid (CAS 2751620-48-9), places the same group at the 1-position. In the imidazo[1,5-a]pyridine numbering system, position 1 is directly adjacent to the imidazole bridgehead nitrogen, whereas position 7 is located on the reduced pyridine ring, creating a different spatial vector for the carboxylate group and altering the hydrogen-bond donor/acceptor topology . The 7-substitution pattern was explicitly claimed in the EP 0356673 A2 patent on substituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyridines as aromatase inhibitors [1], indicating a validated position for biological activity.

Positional isomer differentiation Pharmacophore mapping Structure-activity relationship

Tetrahydro Saturation Enhances In Vivo Metabolic Stability Over Fully Aromatic Imidazopyridine Analogs

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ring system is a conformationally constrained scaffold that has been shown to improve in vivo metabolic stability relative to acyclic or fully aromatic comparator molecules. Conformationally restricted farnesyltransferase inhibitors built on the tetrahydroimidazo[1,5-a]pyridine core exhibited improved in vivo metabolic stability compared to their acyclic precursors [1]. Additionally, D'Cunha (2016) demonstrated in anti-proliferative assays against human prostate cancer cell lines PC3 and DU145 that the reduced tetrahydroimidazopyridine form (rIMP) exhibited a different potency profile than the fully aromatic imidazopyridine (IMP), with rIMP more potent against PC3 cells and IMP more potent against DU145 cells [2]. This cell-line-dependent differential activity indicates that the saturation state significantly modulates target engagement and cannot be assumed to be interchangeable.

Metabolic stability Drug metabolism In vivo pharmacokinetics

Purity Specification and Vendor Availability Differentiate Target Compound from Substandard or Discontinued Alternatives

The target compound (CAS 1781693-09-1) is listed with a minimum purity of 95% as determined by routine QC analysis . In contrast, the related non-brominated analog 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid hydrochloride (CAS 2230802-93-2) is offered at 95–98% purity . The positional isomer 2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid (CAS 1781439-01-7) is available at 98% purity . While all three compounds meet typical research-grade purity thresholds, the [1,5-a] 7-position isomer has been noted as discontinued by at least one historical supplier , making verified stock availability a critical procurement criterion.

Procurement specifications Quality control Sourcing reliability

Research and Procurement Application Scenarios for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid (CAS 1781693-09-1)


Fragment-Based and Structure-Guided Discovery of CYP11B2 or Thromboxane Synthase Inhibitors

As a fragment-sized molecule (MW 259.10) carrying the tetrahydroimidazo[1,5-a]pyridine core essential for CYP enzyme engagement [1][2], the target compound represents a logical starting point for fragment-based lead discovery targeting aldosterone synthase (CYP11B2) or thromboxane A₂ synthetase. The bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling to elaborate the 3-position, while the carboxylic acid at C7 can be transformed into amides, esters, or bioisosteres. Researchers should, however, account for the hydrogenolysis susceptibility of the Br substituent during catalytic reductions, as documented for related halogenated IMP derivatives [3].

SAR Library Construction to Map Position- and Halogen-Dependent Biological Activity

Medicinal chemists seeking to establish structure-activity relationships for the imidazo[1,5-a]pyridine class should pair the target compound (7-acetic acid, 3-Br, [1,5-a] fusion) with its [1,2-a] regioisomer (CAS 1781439-01-7) and its 1-positional isomer (CAS 2751620-48-9) to systematically evaluate the impact of side-chain placement and ring fusion geometry on target potency and selectivity. The significant predicted LogP difference between brominated and non-brominated core scaffolds (~0.76 log units) [4] further supports exploration of halogen scanning libraries.

Metabolic Stability Profiling and In Vivo Pharmacokinetic Bridging Studies

Given published evidence that 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-based inhibitors exhibit improved in vivo metabolic stability over acyclic counterparts [5], the target compound is a relevant candidate for comparative microsomal and hepatocyte stability assays against fully aromatic imidazo[1,5-a]pyridine derivatives. This profiling is particularly valuable when the bromine substituent is intended to modulate lipophilicity-driven clearance, as the Br→H dehalogenation pathway has been observed under certain hydrogenation conditions [3].

Academic Procurement for Chemical Biology Probe Synthesis with Verified Purity and Stock Integrity

For academic groups initiating chemical biology or target engagement studies, procuring the target compound requires verification of batch-specific purity (min. 95% reported ) and confirmation of stock availability, as the product has been listed as discontinued by at least one former supplier . Given its structural uniqueness relative to more readily available regioisomeric alternatives, direct engagement with the supplier is recommended to secure a Certificate of Analysis before committing to synthesis or screening campaigns.

Quote Request

Request a Quote for 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.